![molecular formula C14H13F3N4O2S B2816427 (2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034352-50-4](/img/structure/B2816427.png)
(2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a methylthio group, and a trifluoromethyl group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings would introduce some rigidity into the structure, while the other functional groups could influence its overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be involved in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the pyridine and pyrrolidine rings could influence its solubility and stability, while the trifluoromethyl group could affect its reactivity .Scientific Research Applications
- The compound’s pyridin-2-yl-methanone motif makes it valuable for transition metal-catalyzed reactions. Specifically, it can serve as a substrate for Csp3-H oxidation, leading to the synthesis of aromatic ketones . Researchers have explored copper-catalyzed methods to achieve this transformation under mild conditions, using water as the sole oxygen source. This approach provides new insights into water-involving oxidation reactions.
- The compound’s structural features make it interesting for antimicrobial research. By modifying the pyridin-2-yl-methanone core, scientists can explore its antibacterial and antifungal properties. Novel derivatives based on this scaffold may contribute to combating drug-resistant pathogens .
Transition Metal Catalysis
Antimicrobial Agents
Future Directions
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-24-11-9(3-2-5-18-11)12(22)21-6-4-8(7-21)10-19-13(23-20-10)14(15,16)17/h2-3,5,8H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKWYNLCLNRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |
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